Ethyl 3,3-bis(butylsulfanyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,3-bis(butylsulfanyl)butanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound features a unique structure with two butylsulfanyl groups attached to the third carbon of the butanoate chain, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The most versatile method for preparing esters, including ethyl 3,3-bis(butylsulfanyl)butanoate, is the nucleophilic acyl substitution of an acid chloride with an alcohol . This reaction typically involves the use of a catalyst and can be carried out under various conditions depending on the desired yield and purity. Acid anhydrides and carboxylic acids can also react with alcohols to form esters, but these reactions are generally limited to the formation of simple esters .
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves large-scale esterification processes. These processes may use enzymatic catalysis to improve efficiency and reduce environmental impact . The use of biocatalysts, such as lipases, in solvent-free or biphasic systems is gaining popularity due to its cost-effectiveness and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-bis(butylsulfanyl)butanoate can undergo various chemical reactions, including:
Reduction: Esters can be reduced to primary alcohols using reagents like lithium aluminum hydride.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of esters.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Grignard reagents can react with esters to form tertiary alcohols.
Major Products Formed
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Primary alcohols.
Substitution: Tertiary alcohols.
Scientific Research Applications
Ethyl 3,3-bis(butylsulfanyl)butanoate has various applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological systems and enzymatic reactions.
Medicine: Explored for its potential therapeutic properties and interactions with biological molecules.
Industry: Utilized in the production of flavors, fragrances, and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 3,3-bis(butylsulfanyl)butanoate involves its interaction with various molecular targets and pathways. In hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of carboxylic acid and alcohol . In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from reducing agents like lithium aluminum hydride .
Comparison with Similar Compounds
Ethyl 3,3-bis(butylsulfanyl)butanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent with a simpler structure.
Methyl butyrate: Known for its fruity odor and used in flavoring.
Ethyl butanoate: Similar in structure but lacks the butylsulfanyl groups, making it less complex.
The presence of butylsulfanyl groups in this compound adds to its uniqueness and potential for specialized applications in various fields .
Properties
CAS No. |
61959-90-8 |
---|---|
Molecular Formula |
C14H28O2S2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
ethyl 3,3-bis(butylsulfanyl)butanoate |
InChI |
InChI=1S/C14H28O2S2/c1-5-8-10-17-14(4,18-11-9-6-2)12-13(15)16-7-3/h5-12H2,1-4H3 |
InChI Key |
PIUXOZSKCRVXOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(C)(CC(=O)OCC)SCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.